molecular formula C12H12F4N2O4 B13495603 (5-Fluoro-2-nitro-4-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester

(5-Fluoro-2-nitro-4-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B13495603
M. Wt: 324.23 g/mol
InChI Key: HIHLPWFEZHZXPD-UHFFFAOYSA-N
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Description

(5-Fluoro-2-nitro-4-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of fluorine, nitro, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-nitro-4-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a fluorinated aromatic compound, followed by the introduction of the trifluoromethyl group through a halogen exchange reaction. The final step involves the formation of the carbamic acid tert-butyl ester via a reaction with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-nitro-4-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

(5-Fluoro-2-nitro-4-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-nitro-4-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The presence of fluorine and nitro groups allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-2-nitro-4-trifluoromethyl-phenyl)-carbamic acid methyl ester
  • (5-Fluoro-2-nitro-4-trifluoromethyl-phenyl)-carbamic acid ethyl ester
  • (5-Fluoro-2-nitro-4-trifluoromethyl-phenyl)-carbamic acid isopropyl ester

Uniqueness

The uniqueness of (5-Fluoro-2-nitro-4-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where precise control over chemical behavior is required.

Properties

Molecular Formula

C12H12F4N2O4

Molecular Weight

324.23 g/mol

IUPAC Name

tert-butyl N-[5-fluoro-2-nitro-4-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C12H12F4N2O4/c1-11(2,3)22-10(19)17-8-5-7(13)6(12(14,15)16)4-9(8)18(20)21/h4-5H,1-3H3,(H,17,19)

InChI Key

HIHLPWFEZHZXPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)F)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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